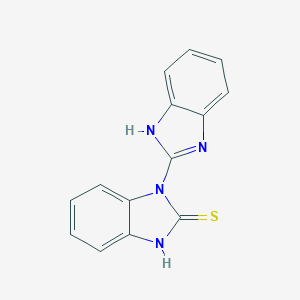
1,2'-bis(1H-benzimidazole)-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2'-bis(1H-benzimidazole)-2-thiol, also known as BBIT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBIT is a heterocyclic compound that contains two benzimidazole rings and a thiol group. It has a molecular formula of C13H10N4S and a molecular weight of 270.31 g/mol. BBIT is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
The exact mechanism of action of 1,2'-bis(1H-benzimidazole)-2-thiol is not fully understood. However, it has been proposed that 1,2'-bis(1H-benzimidazole)-2-thiol exerts its antimicrobial and antitumor activity by inhibiting the activity of enzymes such as DNA topoisomerase and DNA gyrase. 1,2'-bis(1H-benzimidazole)-2-thiol has also been reported to interact with cellular proteins and disrupt their normal function, leading to cell death.
Biochemical and Physiological Effects:
1,2'-bis(1H-benzimidazole)-2-thiol has been reported to exhibit excellent antimicrobial activity against various bacteria and fungi. It has also been shown to possess antitumor activity against various cancer cell lines. 1,2'-bis(1H-benzimidazole)-2-thiol has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1,2'-bis(1H-benzimidazole)-2-thiol has also been reported to exhibit antioxidant activity and protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1,2'-bis(1H-benzimidazole)-2-thiol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1,2'-bis(1H-benzimidazole)-2-thiol is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 1,2'-bis(1H-benzimidazole)-2-thiol has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. 1,2'-bis(1H-benzimidazole)-2-thiol can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 1,2'-bis(1H-benzimidazole)-2-thiol. One potential application of 1,2'-bis(1H-benzimidazole)-2-thiol is in the development of new antimicrobial agents. 1,2'-bis(1H-benzimidazole)-2-thiol has been shown to exhibit excellent antimicrobial activity against various bacteria and fungi, and further research could lead to the development of new drugs to combat antibiotic-resistant infections. Another potential application of 1,2'-bis(1H-benzimidazole)-2-thiol is in the development of new antitumor agents. 1,2'-bis(1H-benzimidazole)-2-thiol has been shown to possess antitumor activity against various cancer cell lines, and further research could lead to the development of new drugs to treat cancer. Additionally, 1,2'-bis(1H-benzimidazole)-2-thiol could be used as a starting material for the synthesis of new heterocyclic compounds with potential applications in various fields.
Méthodes De Synthèse
1,2'-bis(1H-benzimidazole)-2-thiol can be synthesized through a simple one-pot reaction between o-phenylenediamine and carbon disulfide in the presence of a base such as potassium hydroxide. The reaction yields 1,2'-bis(1H-benzimidazole)-2-thiol as a white crystalline solid. The synthesis of 1,2'-bis(1H-benzimidazole)-2-thiol is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
1,2'-bis(1H-benzimidazole)-2-thiol has been extensively studied for its potential applications in various fields such as material science, medicinal chemistry, and biochemistry. 1,2'-bis(1H-benzimidazole)-2-thiol has been reported to exhibit excellent antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. It has also been shown to possess antitumor activity against various cancer cell lines. 1,2'-bis(1H-benzimidazole)-2-thiol has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
Nom du produit |
1,2'-bis(1H-benzimidazole)-2-thiol |
|---|---|
Formule moléculaire |
C14H10N4S |
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C14H10N4S/c19-14-17-11-7-3-4-8-12(11)18(14)13-15-9-5-1-2-6-10(9)16-13/h1-8H,(H,15,16)(H,17,19) |
Clé InChI |
NMBPCOFHJSUBLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C4=CC=CC=C4NC3=S |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)N3C4=CC=CC=C4NC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267906.png)
![10-(4-chlorophenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267907.png)
![8-(3-bromophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267909.png)
![8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267912.png)
![8-(4-tert-butylphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267913.png)
![10-(4-bromophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267914.png)
![10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267916.png)
![10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267918.png)
![methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267919.png)
![10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267920.png)
![10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
![10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)